![molecular formula C10H16O5 B14413369 3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid CAS No. 84823-45-0](/img/structure/B14413369.png)
3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid is a chemical compound with a unique structure that includes a dioxolane ring and a hydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid typically involves the reaction of 3-hydroxybutyl alcohol with a suitable dioxolane precursor under acidic conditions. The reaction proceeds through the formation of a dioxolane ring, followed by the introduction of the prop-2-enoic acid moiety. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dioxolane ring.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 3-Chloro-3-(trimethylsilyl)prop-2-enoic acid
Uniqueness
3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid is unique due to its dioxolane ring and hydroxybutyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84823-45-0 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C10H16O5/c1-8(11)2-4-10(5-3-9(12)13)14-6-7-15-10/h3,5,8,11H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
ZIUXSKGFYMPORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1(OCCO1)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
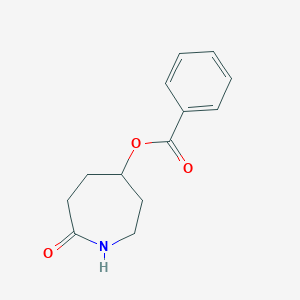
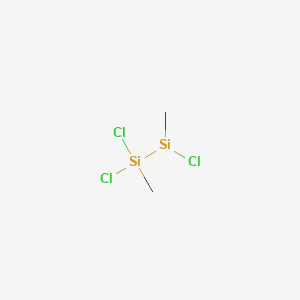

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
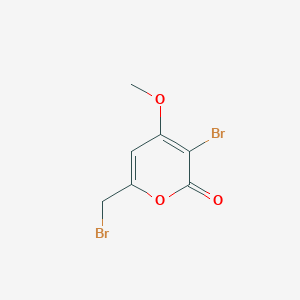

![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
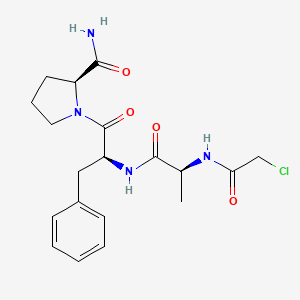
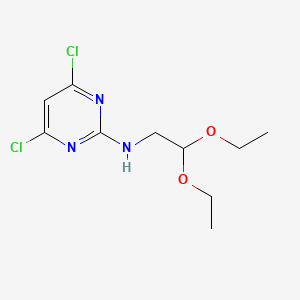
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
